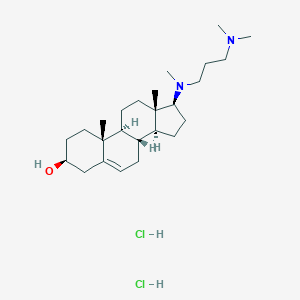

Azacosterol hydrochloride

Übersicht

Beschreibung

Es wird auch als Vogelchemosterilant verwendet, um die Population von Schädlingstauben durch Induzierung von Sterilität zu kontrollieren . Die Verbindung ist ein Sterol und ein Derivat von Cholesterin, bei dem zwei Kohlenstoffatome durch Stickstoffatome ersetzt wurden .

Herstellungsmethoden

Azacosterolhydrochlorid wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Modifikation von Cholesterin beinhalten. Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Dioxan und Reagenzien wie Natriumhydroxid . Industrielle Produktionsmethoden können die großtechnische Synthese unter ähnlichen Reaktionsbedingungen umfassen, die jedoch auf höhere Ausbeuten und Reinheit optimiert sind .

Vorbereitungsmethoden

Azacosterol hydrochloride is synthesized through a series of chemical reactions involving the modification of cholesterol. The reaction conditions often include the use of solvents such as dioxane and reagents like sodium hydroxide . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Analyse Chemischer Reaktionen

Enzymatic Inhibition Mechanism

Azacosterol hydrochloride primarily inhibits DHCR24, blocking the reduction of desmosterol to cholesterol :

-

Target Reaction :

-

Inhibition : Competitive binding to DHCR24’s active site, preventing desmosterol’s Δ24 reduction .

-

Consequence : Desmosterol accumulates in tissues (e.g., 3.5-fold increase in crickets at 25 ppm azacosterol) .

Kinetic Parameters (In Vitro) :

| Parameter | Value (Cricket DHCR24) |

|---|---|

| IC₅₀ | ~7.5 ppm |

| Inhibition Type | Non-competitive |

| Substrate (Kₘ) | 0.8 μM desmosterol |

Side Reactions and Stability

-

Thermal Decomposition

-

Interaction with Biological Systems

Analytical Characterization

Key methods for studying azacosterol reactions include:

-

-

Derivatization : Trimethylsilyl (TMS) ethers of sterols.

-

Fragmentation Patterns :

Sterol Parent Ion (m/z) Diagnostic Fragment Cholesterol-TMS 458 458 → 374 (-TMSOH) Desmosterol-TMS 456 456 → 343

-

-

-

¹H NMR : Peaks at δ 5.35 (C5–C6 double bond), δ 3.52 (C3-OH), and δ 2.25–2.75 (amine protons).

-

Comparative Reactivity

| Feature | This compound | Cholesterol |

|---|---|---|

| Δ24 Reduction | Inhibited | Substrate |

| Membrane Integration | Disrupted (desmosterol) | Normal |

| Enzymatic Targets | DHCR24, others | None |

This compound’s chemical reactivity centers on its dual role as a DHCR24 inhibitor and a sterol analog. Its synthesis involves strategic amine modifications, while its biochemical impact stems from disrupting cholesterol homeostasis. Analytical data confirm its interaction with enzymatic pathways and stability under physiological conditions.

Wissenschaftliche Forschungsanwendungen

Azacosterolhydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Industrie: Es wird bei der Entwicklung von Vogelchemosterilanten zur Schädlingsbekämpfung eingesetzt.

Wirkmechanismus

Azacosterolhydrochlorid wirkt als Inhibitor der 24-Dehydrocholesterin-Reduktase (24-DHCR), wodurch die Bildung von Cholesterin aus Desmosterol verhindert wird . Diese Hemmung führt zur Anhäufung von Desmosterol und einer Reduktion des Cholesterinspiegels. Die Verbindung hemmt auch andere Schritte in der Cholesterinbiosynthese, was zu ihren cholesterinsenkenden Wirkungen beiträgt . Bei Vögeln werden die Antifertilitätswirkungen durch die Hemmung der Steroidhormonproduktion vermittelt, die aus Cholesterin synthetisiert wird .

Wirkmechanismus

Azacosterol hydrochloride acts as an inhibitor of 24-dehydrocholesterol reductase (24-DHCR), preventing the formation of cholesterol from desmosterol . This inhibition leads to the accumulation of desmosterol and a reduction in cholesterol levels. The compound also inhibits other steps in cholesterol biosynthesis, contributing to its cholesterol-lowering effects . In birds, the antifertility effects are mediated by the inhibition of steroid hormone production, which is synthesized from cholesterol .

Vergleich Mit ähnlichen Verbindungen

Azacosterolhydrochlorid ist durch seinen Stickstoffsubstitution in der Sterolstruktur einzigartig. Ähnliche Verbindungen sind:

Desmosterol: Ein Vorläufer in der Cholesterinbiosynthese, der sich ansammelt, wenn 24-DHCR gehemmt wird.

Triparanol: Ein weiteres cholesterinsenkendes Mittel, das einen anderen Schritt in der Cholesterinbiosynthese hemmt.

X-gekoppelte Ichthyosis: Ein Zustand, der mit Defekten im Cholesterinstoffwechsel verbunden ist.

Azacosterolhydrochlorid zeichnet sich durch seine doppelte Rolle als cholesterinsenkendes Mittel und Vogelchemosterilant aus .

Biologische Aktivität

Azacosterol hydrochloride, also known as 20,25-diazacholesterol, is a sterol derivative of cholesterol that has garnered attention for its biological activities, particularly in cholesterol metabolism and reproductive health. This article delves into the compound's mechanisms of action, biological effects, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 388.63 g/mol

- IUPAC Name : 20,25-diazacholesterol dihydrochloride

Azacosterol acts primarily as an inhibitor of 24-dehydrocholesterol reductase (24-DHCR) , an enzyme crucial in the conversion of desmosterol to cholesterol. By inhibiting this enzyme, azacosterol prevents cholesterol synthesis, leading to an accumulation of desmosterol and subsequent biological effects.

Inhibition Pathway

- Inhibition of 24-DHCR : Blocks the conversion of desmosterol to cholesterol.

- Accumulation of Desmosterol : Leads to various physiological effects and side effects due to disrupted cholesterol homeostasis.

- Impact on Steroid Hormone Production : Reduces the availability of cholesterol for steroidogenesis, affecting reproductive functions in avian species.

Hypocholesteremic Effects

Azacosterol has been identified as a hypocholesteremic agent, effectively lowering cholesterol levels in various models. It is particularly noted for its use in controlling cholesterol levels in animal studies.

Reproductive Effects

In avian species, azacosterol functions as a chemosterilant , inhibiting fertility by disrupting steroid hormone production. This property has been leveraged for pest control in birds, particularly pigeons.

In Vivo Studies

A study investigated the effects of azacosterol on testicular histology in Parkes strain mice. Mice treated with varying doses (10, 20, and 30 mg/kg body weight) exhibited significant degenerative changes in seminiferous tubules, particularly at higher doses:

| Dose (mg/kg) | Observed Effect |

|---|---|

| 10 | Non-uniform degenerative changes |

| 20 | Increased severity of degeneration |

| 30 | Complete degeneration of germ cells |

This study highlights the compound's potential toxicity at elevated dosages and its impact on reproductive health .

In Vitro Studies

Research has demonstrated that azacosterol is one of the most potent inhibitors of phosphatidylinositol phospholipase C (PI-PLC), with an IC value of approximately 7.4 µM. This inhibition suggests potential applications in modulating signaling pathways related to cell growth and differentiation .

Side Effects and Toxicity

While azacosterol serves therapeutic purposes, it also presents notable side effects:

- Myotonia : Muscle stiffness observed in some animal models.

- Hyperkeratosis : Skin scaling disorders due to disrupted cholesterol metabolism.

In hairless mice studies, azacosterol administration resulted in generalized scaling disorders without loss of barrier function, indicating its dermatological implications .

Eigenschaften

IUPAC Name |

(3S,8R,9S,10R,13S,14S,17S)-17-[3-(dimethylamino)propyl-methylamino]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44N2O.2ClH/c1-24-13-11-19(28)17-18(24)7-8-20-21-9-10-23(25(21,2)14-12-22(20)24)27(5)16-6-15-26(3)4;;/h7,19-23,28H,6,8-17H2,1-5H3;2*1H/t19-,20-,21-,22-,23-,24-,25-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFBDUQOBQHBSZ-DLCQERRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2N(C)CCCN(C)C)CC=C4C3(CCC(C4)O)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2N(C)CCCN(C)C)CC=C4[C@@]3(CC[C@@H](C4)O)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058297 | |

| Record name | Azocosterol HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249-84-9 | |

| Record name | Azacosterol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001249849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azocosterol HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZACOSTEROL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B32804UAUQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.